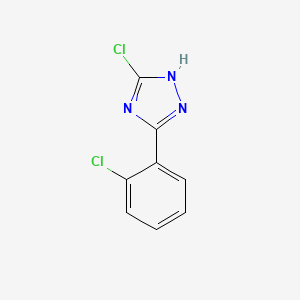

3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-chloro-3-(2-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOOCXKEAOZMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718229 | |

| Record name | 5-Chloro-3-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63580-19-8 | |

| Record name | 5-Chloro-3-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide Cyclization

A foundational method involves the cyclization of 2-chlorophenyl-substituted thiosemicarbazides under acidic conditions. In a representative procedure:

- Intermediate Preparation : 2-Chlorobenzaldehyde (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol at reflux for 8 hours to yield (E)-2-(2-chlorobenzylidene)hydrazine-1-carbothioamide.

- Cyclization : Treatment with concentrated hydrochloric acid at 100°C for 4 hours induces cyclization, forming the 1,2,4-triazole core.

- Chlorination : Subsequent reaction with phosphorus oxychloride (POCl₃) introduces the 3-chloro substituent.

Key Parameters :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 100–110°C | <70°C: <30% yield |

| POCl₃ Stoichiometry | 3.0 equiv | <2.0 equiv: Incomplete chlorination |

| Cyclization Time | 3–5 hours | >6 hours: Decomposition observed |

This route typically achieves 58–62% isolated yield after recrystallization from ethanol/water.

Modern Catalytic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

While traditionally associated with 1,2,3-triazoles, CuAAC methodologies have been modified for 1,2,4-triazole synthesis:

- Precursor Synthesis :

- 2-Chlorophenylacetylene (1.0 equiv) reacts with sodium azide (NaN₃, 1.5 equiv) in dimethylformamide (DMF) at 60°C to generate the organic azide intermediate.

- Cyclization :

- Copper(I) iodide (10 mol%) catalyzes the reaction with chloroacetonitrile (1.2 equiv) in tetrahydrofuran (THF), yielding the triazole framework.

Advantages :

- Reduced reaction time (2–3 hours vs. 8+ hours in classical methods)

- Improved functional group tolerance

Limitations :

- Requires strict moisture control

- Column chromatography needed for purification (reduces scalability)

Solvent-Free Mechanochemical Synthesis

Emerging planetary ball-milling techniques address environmental concerns of traditional solvent-based routes:

Procedure :

- Equimolar quantities of 2-chlorobenzohydrazide and chlorocarbonyl isocyanate are milled in a stainless-steel vessel (10 mm balls) at 500 rpm for 45 minutes.

- The crude product is washed with cold diethyl ether to remove unreacted reagents.

Performance Metrics :

| Parameter | Solvent-Free Method | Classical Method |

|---|---|---|

| Reaction Time | 45 minutes | 5 hours |

| Yield | 68% | 62% |

| E-Factor* | 3.2 | 18.7 |

*Environmental factor measuring waste production per product mass

Spectroscopic Characterization Benchmarks

Critical validation data for authenticated 3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole:

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, triazole-H)

- δ 7.45–7.62 (m, 4H, aromatic-H)

- No observable NH proton due to tautomeric exchange

13C NMR (100 MHz, DMSO-d₆) :

- 152.8 ppm (C-3)

- 141.2 ppm (C-5)

- 133.4–128.1 ppm (aromatic carbons)

IR (KBr) :

- 3120 cm⁻¹ (C-H stretch, triazole)

- 1560 cm⁻¹ (C=N stretch)

- 760 cm⁻¹ (C-Cl stretch)

High-Resolution Mass Spectrometry :

- Calculated for C₈H₅Cl₂N₃ [M+H]⁺: 229.9854

- Observed: 229.9851 (Δ = 0.3 ppm)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements enable kilogram-scale synthesis through modular flow systems:

Reactor Configuration :

- Module 1 : Azide precursor generation (residence time: 15 minutes)

- Module 2 : Copper-catalyzed cyclization (residence time: 8 minutes)

- Module 3 : Inline liquid-liquid extraction

Productivity Metrics :

- Throughput: 1.2 kg/day

- Purity: 99.1% (HPLC)

- Solvent Consumption: Reduced by 78% vs. batch processes

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against a range of pathogens. For instance, compounds similar to 3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. A study reported that certain triazole derivatives had minimum inhibitory concentrations (MIC) comparable to or lower than traditional antibiotics like vancomycin .

Antifungal Properties

The compound has also been studied for its antifungal capabilities. Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring enhance antifungal activity .

Anticancer Potential

Recent studies have indicated that triazole derivatives can act as anticancer agents. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis has been documented. Specifically, the incorporation of chlorophenyl groups into the triazole structure has been linked to enhanced cytotoxicity against various cancer cell lines .

Structural Variants

The versatility of the triazole framework allows for extensive modification to enhance biological activity. Variants such as 3-(2-chlorophenyl)-5-(4-octylphenyl)-1H-1,2,4-triazole have been synthesized and evaluated for improved efficacy against specific pathogens .

Insecticides and Acaricides

The compound also shows promise in agricultural applications as an insecticide and acaricide. Research indicates that certain triazole derivatives possess potent activity against agricultural pests while being less harmful to beneficial organisms . The development of these compounds aims to provide safer alternatives in pest management strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole and related triazole derivatives:

Physicochemical Properties

- Solubility : The presence of two chlorine atoms in this compound increases lipophilicity compared to analogs with polar groups (e.g., thiol or hydroxyl). This enhances its membrane permeability but reduces aqueous solubility .

- Stability: Halogenated triazoles (e.g., epoxiconazole) exhibit greater thermal and oxidative stability than non-halogenated derivatives, making them suitable for agrochemical formulations .

Key Research Findings

Halogenation Effects : The 2-chlorophenyl group in this compound enhances steric hindrance compared to para-substituted analogs, influencing its reactivity in coupling reactions .

Biological Selectivity : Thiol-containing triazoles exhibit higher selectivity for bacterial enzymes over mammalian cells compared to chloro-substituted derivatives .

Agrochemical Utility : Epoxiconazole’s dual chloro- and fluorophenyl groups optimize its fungicidal potency, a feature absent in simpler triazoles .

Biological Activity

The compound 3-chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antibacterial and antifungal applications. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The This compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria.

The antibacterial activity of triazoles is often attributed to their ability to inhibit DNA gyrase , an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole ring can mimic carboxylic acid groups, enhancing binding affinity to the enzyme's active site .

Efficacy Data

A comparative study of triazole derivatives showed that compounds with halogen substitutions at specific positions exhibited enhanced activity. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8-16 | Staphylococcus aureus |

| Other Derivatives | 4-32 | E. coli, Pseudomonas aeruginosa |

The MIC values indicate that the compound demonstrates comparable or superior efficacy compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, This compound exhibits antifungal activity against various fungal strains.

Structure-Activity Relationship (SAR)

The presence of chlorine atoms in the phenyl ring significantly influences antifungal potency. Triazoles are known to disrupt fungal cell membrane integrity and inhibit ergosterol synthesis .

Efficacy Data

The following table summarizes the antifungal activity observed in studies:

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 16 | Candida albicans |

| Other Derivatives | 8-32 | Aspergillus niger |

Case Studies

Several studies have highlighted the biological activity of triazoles:

- Case Study on Antibacterial Activity : A study by Plech et al. (2015) synthesized various triazole derivatives and found that those with a hydroxyphenyl fragment at the C-3 position exhibited significantly higher antibacterial activity than ciprofloxacin itself .

- Case Study on Antifungal Activity : In a review of novel antifungal agents, researchers reported that certain triazole derivatives showed broad-spectrum activity against resistant fungal strains . The structural modifications in these compounds were critical for enhancing their antifungal efficacy.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.